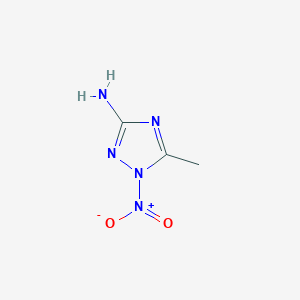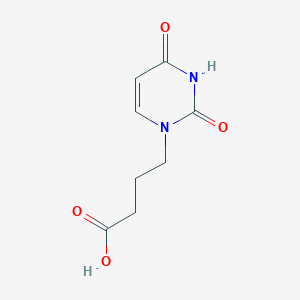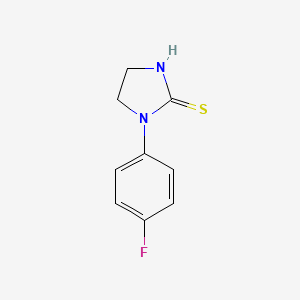
1-(4-Fluorophenyl)imidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)imidazoline-2-thione is a heterocyclic compound with the molecular formula C9H7FN2S and a molecular weight of 194.23 g/mol It is characterized by the presence of a fluorophenyl group attached to an imidazoline-2-thione ring
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)imidazoline-2-thione typically involves the reaction of 4-fluoroaniline with carbon disulfide and a base, followed by cyclization with formaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)imidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)imidazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)imidazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
1-(4-Fluorophenyl)imidazoline-2-thione can be compared with other imidazoline derivatives such as:
1-(3-Fluorophenyl)imidazoline-2-thione: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
1-(4-Chlorophenyl)imidazoline-2-thione:
1-(4-Methylphenyl)imidazoline-2-thione: The presence of a methyl group instead of fluorine changes the compound’s hydrophobicity and interaction with biological targets.
Properties
Molecular Formula |
C9H9FN2S |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H9FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) |
InChI Key |
ITDFBILQLXARKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


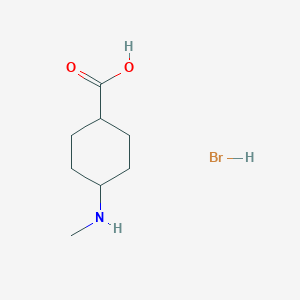
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
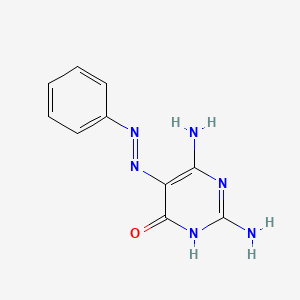
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
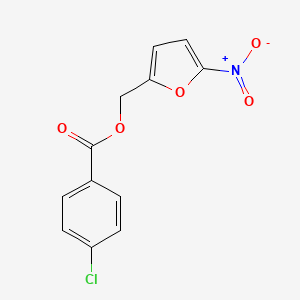
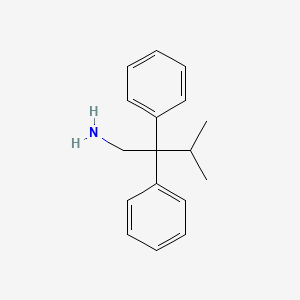

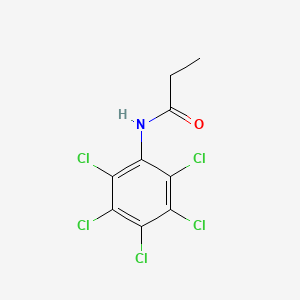
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)
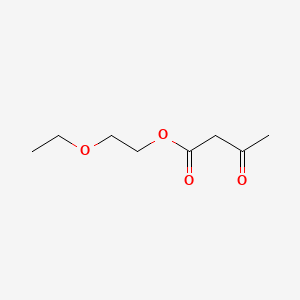
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
